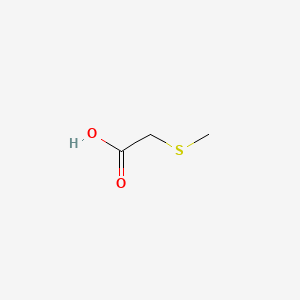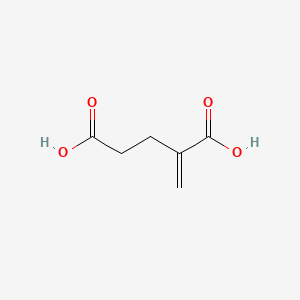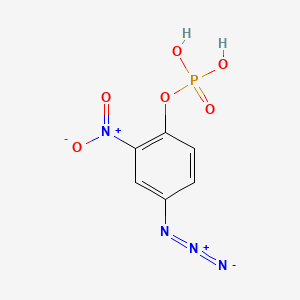
Gemcitabine triphosphate
Overview
Description
Gemcitabine triphosphate is a phosphorylated form of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. It is an active metabolite of gemcitabine and plays a crucial role in its anticancer activity. This compound is known for its ability to interfere with DNA synthesis, leading to the inhibition of tumor growth and induction of apoptosis in malignant cells .
Scientific Research Applications
Gemcitabine triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study nucleoside analogs and their interactions with DNA. In biology, it is used to investigate the mechanisms of DNA synthesis and repair. In medicine, this compound is a key component of chemotherapy regimens for various cancers, including pancreatic, lung, breast, and ovarian cancers .
Mechanism of Action
As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCTP is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .
Safety and Hazards
Gemcitabine triphosphate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or in contact with skin and causes serious eye irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child . It should be handled with appropriate safety precautions and personal protective equipment .
Future Directions
Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . There are also ongoing efforts to improve the administration of gemcitabine through the development of personalized medicine in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemcitabine triphosphate is synthesized from gemcitabine through a series of phosphorylation reactions. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation by nucleoside diphosphate kinase to produce gemcitabine diphosphate and finally this compound .
Industrial Production Methods: Industrial production of this compound involves the use of enzymatic phosphorylation processes. These processes are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine triphosphate primarily undergoes substitution reactions, where it is incorporated into DNA in place of the natural nucleotides. This incorporation leads to the termination of DNA chain elongation and inhibition of DNA synthesis .
Common Reagents and Conditions: The phosphorylation reactions to produce this compound typically require the presence of ATP and specific kinases, such as deoxycytidine kinase and nucleoside diphosphate kinase. These reactions are carried out under physiological conditions, with optimal pH and temperature to ensure efficient conversion .
Major Products Formed: The major product formed from the phosphorylation of gemcitabine is this compound. This compound is the active form that exerts the anticancer effects of gemcitabine by interfering with DNA synthesis .
Comparison with Similar Compounds
Gemcitabine triphosphate is structurally similar to other nucleoside analogs, such as cytarabine and fludarabine. it has unique features that distinguish it from these compounds. Unlike cytarabine, this compound has a broader spectrum of antitumor activity and is effective against a wider range of cancers . Additionally, this compound has a self-potentiating effect, where its diphosphate form inhibits ribonucleotide reductase, enhancing its own incorporation into DNA .
Similar Compounds:
- Cytarabine
- Fludarabine
- Cladribine
- Decitabine
This compound’s unique combination of DNA incorporation and ribonucleotide reductase inhibition makes it a potent and versatile chemotherapeutic agent .
Properties
IUPAC Name |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXEIOKAJSRQX-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N3O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911928 | |
| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110988-86-8 | |
| Record name | 2',2'-Difluorodeoxycytidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCITABINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















